![molecular formula C11H8ClNO2S B2366878 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde CAS No. 439094-98-1](/img/structure/B2366878.png)

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

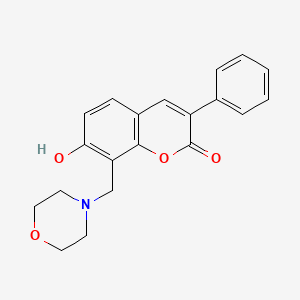

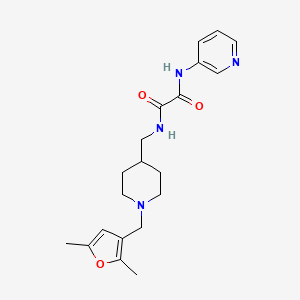

“3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 439094-98-1 . It has a molecular weight of 254.72 . The IUPAC name for this compound is 3-((2-chloro-1H-1lambda3-thiazol-5-yl)methoxy)benzaldehyde .

Molecular Structure Analysis

The molecular structure of “3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The InChI code for this compound is 1S/C11H9ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-2-8(4-9)6-14/h1-6,16H,7H2 .Scientific Research Applications

1. Importance in Medicinal Chemistry

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde is a compound with a benzothiazole moiety. Benzothiazole derivatives are recognized for their diverse pharmacological properties. They are integral structures of many bioactive molecules and natural products. In medicinal chemistry, these compounds have been shown to exhibit antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer activities. Substitutions on the benzothiazole structure, like in the 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde, contribute to its biological activities and affirm its significance in drug development and therapeutic applications (Bhat & Belagali, 2020).

2. Role in Synthesis of Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives, similar in structure to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde, have been utilized as lead molecules for designing and developing therapeutic agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Studies indicate that certain benzofused thiazole derivatives possess significant anti-inflammatory activity and potential antioxidant activity against reactive species, marking them as promising templates for new anti-inflammatory and antioxidant agents development (Raut et al., 2020).

3. Environmental Remediation Applications

Compounds structurally similar to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde have been implicated in environmental remediation processes. Specifically, certain aromatic compounds with thiazole structures can act as redox mediators, enhancing the efficiency and range of substrates for degradation of recalcitrant compounds in wastewater treatment. The role of these compounds in facilitating the enzymatic degradation of organic pollutants highlights their potential utility in environmental cleanup and pollution management (Husain & Husain, 2007).

Future Directions

Thiazole-bearing compounds, such as “3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde”, have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name |

3-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-2-8(4-9)6-14/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNAWYNZXASEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)

![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)